molecular formula C32H46N6O12 B14045489 Methyltetrazine-amino-PEG7-CH2CH2COONHS

Methyltetrazine-amino-PEG7-CH2CH2COONHS

Cat. No.: B14045489
M. Wt: 706.7 g/mol
InChI Key: REDFRHRAHDOZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltetrazine-amino-PEG7-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an NHS ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG7-CH2CH2COONHS is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and NHS ester groups. The synthesis typically involves the following steps:

    Activation of PEG: The PEG chain is activated with a suitable leaving group.

    Introduction of Methyltetrazine: The activated PEG is reacted with methyltetrazine under controlled conditions to form the methyltetrazine-PEG intermediate.

    Formation of NHS Ester: The methyltetrazine-PEG intermediate is further reacted with NHS ester to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG7-CH2CH2COONHS undergoes several types of chemical reactions:

    Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry.

    Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.

Common Reagents and Conditions

    Click Chemistry: Common reagents include carboxylic acids and activated esters. The reaction is typically carried out in the presence of a catalyst under mild conditions.

    Amine Coupling: Common reagents include primary and secondary amines.

Major Products Formed

    Click Chemistry: The major products are stable bioconjugates formed by the reaction of methyltetrazine with carboxylic acids or activated esters.

    Amine Coupling: The major products are stable amide bonds formed by the reaction of NHS ester with amines.

Scientific Research Applications

Methyltetrazine-amino-PEG7-CH2CH2COONHS has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

Methyltetrazine-amino-PEG7-CH2CH2COONHS exerts its effects through bioorthogonal click chemistry. The methyltetrazine group reacts with trans-cyclooctene (TCO) or other strained alkenes via inverse electron demand Diels-Alder (IEDDA) reactions. This reaction is highly specific and occurs rapidly under physiological conditions, making it suitable for in vivo applications .

Comparison with Similar Compounds

Similar Compounds

    Methyltetrazine-amido-PEG7-azide: Contains an azide group instead of an NHS ester.

    Methyltetrazine-amino-PEG6-CH2CH2COONHS: Similar structure but with a shorter PEG chain.

    Methyltetrazine-amino-PEG8-CH2CH2COONHS: Similar structure but with a longer PEG chain.

Uniqueness

Methyltetrazine-amino-PEG7-CH2CH2COONHS is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for bioconjugation. The combination of methyltetrazine and NHS ester groups allows for versatile applications in both click chemistry and amine coupling reactions.

Properties

Molecular Formula

C32H46N6O12

Molecular Weight

706.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H46N6O12/c1-25-34-36-32(37-35-25)27-4-2-26(3-5-27)24-33-28(39)8-10-43-12-14-45-16-18-47-20-22-49-23-21-48-19-17-46-15-13-44-11-9-31(42)50-38-29(40)6-7-30(38)41/h2-5H,6-24H2,1H3,(H,33,39)

InChI Key

REDFRHRAHDOZRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.